molecular formula C26H34N2O5 B601733 7-Demethyl Ivabradine CAS No. 304462-60-0

7-Demethyl Ivabradine

Cat. No.: B601733
CAS No.: 304462-60-0
M. Wt: 454.57
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Mechanism of Action

Target of Action

7-Demethyl Ivabradine, also known as O-Desmethyl Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The sinoatrial node is unique in that its cells have an innate ability to generate a cyclical change in their resting membrane potential, which drives it toward the threshold needed for spontaneous depolarization .

Mode of Action

This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This results in a lower heart rate and thus more blood to flow to the myocardium . It operates by a mechanism different from that of beta blockers and calcium channel blockers, two commonly prescribed antianginal classes of cardiac drugs .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Additionally, it has been found to have cardioprotective effects against myocardial infarction, mediated by reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway .

Result of Action

The primary result of this compound’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .

Biochemical Analysis

Biochemical Properties

7-Demethyl Ivabradine interacts with various enzymes and proteins. It is a derivative of Ivabradine, which is known to inhibit the funny current (If) responsible for determining heart rate in the sinoatrial node . This interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel results in a reduction in heart rate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a derivative of Ivabradine, it is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HCN channel. Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement which leads to slowing of the heart rate through reduction in the slope of the depolarization phase of the action potential .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Ivabradine, from which this compound is derived, has been shown to have a positive impact on left ventricular volumes and ejection fraction over time . It also has a favorable effect on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Ivabradine has been shown to improve left ventricular reverse remodeling, quality of life, and exercise capacity in heart failure patients with reduced ejection fraction .

Metabolic Pathways

This compound is involved in various metabolic pathways. Ivabradine, from which this compound is derived, has been shown to prevent the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway, downregulation of inflammatory responses, and reduction of collagen expression .

Transport and Distribution

Ivabradine, from which this compound is derived, is known to be transported and distributed within cells via its interaction with the HCN channel .

Subcellular Localization

Ivabradine, from which this compound is derived, is known to localize in the sinoatrial node where it interacts with the HCN channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Demethyl Ivabradine typically involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Demethyl Ivabradine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

7-Demethyl Ivabradine exhibits similar pharmacological properties to Ivabradine but with distinct metabolic pathways and potential therapeutic advantages. The compound is primarily investigated for its ability to reduce heart rate without affecting myocardial contractility. This characteristic makes it particularly useful in treating conditions such as chronic heart failure and angina, especially in patients who are intolerant to beta-blockers.

Chronic Heart Failure

This compound has been studied extensively for its efficacy in managing chronic heart failure. Clinical trials have demonstrated that it effectively lowers heart rates and improves functional capacity in patients with reduced left ventricular ejection fraction (LVEF).

  • Case Study : A multicenter observational study involving 655 patients indicated significant reductions in heart rate (mean reduction of 14.5 bpm) and improvements in New York Heart Association functional class after 6 months of treatment with Ivabradine, suggesting similar potential for this compound .

Angina Pectoris

The compound is also being evaluated for its effectiveness in treating stable angina pectoris. By reducing heart rate, it alleviates myocardial oxygen demand, thus potentially reducing anginal episodes.

  • Clinical Evidence : The BEAUTIFUL trial indicated that Ivabradine could significantly reduce hospital admissions related to myocardial infarction among patients with coronary artery disease and elevated heart rates .

Pharmacokinetics

Research has shown that this compound has a favorable pharmacokinetic profile. A study utilizing ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) demonstrated its effective quantification in biological samples, which is crucial for understanding its pharmacokinetics in vivo .

ParameterValue
Half-lifeApproximately 2 hours
BioavailabilityHigh
MetabolismPrimarily via CYP3A4

Safety Profile

The safety profile of this compound appears favorable based on existing studies. Adverse events reported are generally mild and manageable, primarily including bradycardia and visual disturbances (phosphenes), which are consistent with other HCN channel inhibitors .

Comparison with Similar Compounds

    Ivabradine: The parent compound, used for heart rate reduction.

    Metoprolol: A beta-blocker used for treating high blood pressure and angina.

    Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.

Uniqueness: 7-Demethyl Ivabradine is unique in its selective inhibition of the If current, which allows for heart rate reduction without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable compound for patients who cannot tolerate these other medications .

Biological Activity

7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used for the treatment of chronic stable angina and heart failure. This compound exhibits significant biological activity through its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly affecting the pacemaker current in the sinoatrial node. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without impacting other cardiac parameters. This action is facilitated through the following pathways:

  • Target Channels : The primary target is HCN channels, specifically HCN4, which are crucial for generating the pacemaker activity in cardiac tissues.
  • Biochemical Pathways : The compound influences the PI3K/AKT/mTOR signaling pathway, which plays a role in cell survival and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 40%, indicating moderate absorption when administered orally.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can be influenced by concomitant medications that inhibit or induce these enzymes.
  • Excretion : The compound is excreted mainly through urine and feces, with a half-life conducive to twice-daily dosing regimens.

Biological Activity

The biological activities of this compound are characterized by its effects on cardiac function and potential therapeutic applications:

  • Heart Rate Reduction : Clinical studies have demonstrated that this compound effectively lowers heart rates in patients with elevated resting heart rates.
  • Anti-Anginal Effects : Similar to its parent compound, it shows promise in reducing angina symptoms by decreasing myocardial oxygen demand.
  • Impact on Heart Failure : Research indicates that it may improve outcomes in heart failure patients by reducing hospitalization rates related to worsening heart failure .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of Ivabradine and its derivatives, including this compound:

  • SHIFT Study : This trial assessed ivabradine's effect on heart failure patients. It found that ivabradine significantly reduced hospitalizations for worsening heart failure compared to placebo .
  • BEAUTIFUL Trial : Investigated whether lowering heart rate with ivabradine could reduce cardiovascular morbidity and mortality in patients with coronary artery disease. The results indicated a significant reduction in hospital admissions for those with higher baseline heart rates .
  • SIGNIFY Trial : Focused on patients with stable coronary artery disease without clinically evident heart failure. It showed that ivabradine significantly reduced hospital admissions for myocardial infarction among those with higher baseline heart rates .

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct properties:

Compound NameMechanism of ActionPrimary Use
Ivabradine Inhibits If current in sinoatrial nodeChronic angina, heart failure
This compound Similar to ivabradine; potential for enhanced efficacyExperimental applications
8-Demethyl Ivabradine Structural analog; less studiedUnknown

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUBWFMPCQUGQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747566
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-60-0
Record name 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304462-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Demethyl ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEMETHYL IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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